Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
Description
Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a dihydropyrimidinone (DHPM) derivative synthesized via Biginelli-type multicomponent reactions. Its structure features a 4-hydroxyphenyl substituent at the C4 position, a methyl group at C6, and a propan-2-yl ester at the C5 carboxylate (Fig. 1). This compound belongs to a class of molecules known for diverse pharmacological activities, including thymidine phosphorylase (TP) inhibition and antitumor properties .
Properties
IUPAC Name |
propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O4/c1-8(2)21-14(19)12-9(3)16-15(20)17-13(12)10-4-6-11(18)7-5-10/h4-8,13,18H,1-3H3,(H2,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKSOWDYGYICLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)O)C(=O)OC(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49644566 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate typically involves multi-step organic reactions. One common method involves the condensation of 4-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization with urea or thiourea under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts and green chemistry principles, such as the use of environmentally benign solvents and reagents, may also be employed to enhance the sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the pyrimidine ring can be reduced to form alcohol derivatives.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrimidine derivatives depending on the substituent introduced.
Scientific Research Applications
Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, modulating processes such as apoptosis or cell proliferation. Detailed studies have shown that it can induce apoptosis in cancer cells by activating the mitochondrial pathway, leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2 .
Comparison with Similar Compounds
Substituent Variations on the Aromatic Ring
The 4-hydroxyphenyl group at C4 is critical for biological activity. Comparisons with analogs bearing different substituents reveal:
- Key Insight : The 4-hydroxyphenyl group enhances TP inhibition (IC50 = 56.2 µM) compared to electron-withdrawing groups like nitro (IC50 = 91.5 µM) or bromo (IC50 = 314.3 µM). The para-hydroxyl group likely facilitates hydrogen bonding with TP’s active site .
- The 3-hydroxyphenyl analog () lacks reported activity data, suggesting positional isomerism significantly impacts target interactions.
Ester Group Modifications
The propan-2-yl ester distinguishes the target compound from methyl or ethyl esters.
- The methyl ester’s balance of solubility and activity may explain its superior IC50 values .
Oxo vs. Thioxo Modifications at C2
Replacing the 2-oxo group with 2-thioxo alters electronic properties and hydrogen bonding:
Cytotoxicity and Selectivity
The methyl 4-(4-hydroxyphenyl) analog exhibits 72% inhibition of cancer cell growth (IC50 = 448.9 ± 4.1 µM), outperforming derivatives with bromo or nitro groups (57% inhibition) . The propan-2-yl ester’s increased lipophilicity could further enhance tumor cell uptake but may also elevate off-target toxicity, a trade-off requiring empirical validation.
Biological Activity
Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.
The compound can be characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C19H26N2O6 |
| Molecular Weight | 378.42 g/mol |
| LogP | 1.3279 |
| Polar Surface Area | 87.699 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 3 |
The biological activity of this compound is attributed to its interaction with various molecular targets. It has been shown to influence several biological pathways:
- Antioxidant Activity : The presence of the hydroxy group contributes to the compound's ability to scavenge free radicals, thus reducing oxidative stress.
- Enzyme Inhibition : Research indicates that it may inhibit enzymes involved in metabolic pathways, particularly those related to cancer cell proliferation.
- Antimicrobial Properties : Preliminary studies suggest that the compound exhibits antimicrobial activity against various pathogens, which may be linked to its structural components.
Anticancer Properties
Several studies have investigated the anticancer potential of tetrahydropyrimidine derivatives, including this compound. For instance:
- In Vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. It was found to induce apoptosis and inhibit cell cycle progression.
Antimicrobial Activity
Research has shown that this compound possesses antimicrobial properties:
- Bacterial Inhibition : In vitro tests revealed significant inhibition of bacterial growth for strains such as Staphylococcus aureus and Escherichia coli.
Study 1: Anticancer Activity
A study published in a peer-reviewed journal evaluated the anticancer efficacy of this compound against human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value in the low micromolar range. Mechanistic studies suggested that the compound activates caspase pathways leading to apoptosis.
Study 2: Antimicrobial Efficacy
Another research project focused on assessing the antimicrobial effects of this compound against clinical isolates of bacteria. The findings demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics.
Potential Applications
Given its diverse biological activities, this compound holds promise for various applications:
- Pharmaceutical Development : Its potential as an anticancer and antimicrobial agent makes it a candidate for further drug development.
- Research Tool : The compound can serve as a valuable tool in biological research for studying enzyme inhibition and cellular signaling pathways.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Propan-2-yl 4-(4-hydroxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves multi-step reactions, including Biginelli-type cyclocondensation. Key steps include:
- Condensation : Mixing urea/thiourea, β-ketoester (e.g., propan-2-yl acetoacetate), and substituted aldehydes (e.g., 4-hydroxybenzaldehyde) in polar aprotic solvents (e.g., DMSO) .
- Cyclization : Acid catalysis (HCl or acetic acid) under reflux (80–100°C) for 6–12 hours .
- Esterification : Propan-2-yl esterification via DCC-mediated coupling, requiring anhydrous conditions .
- Optimization : Yield improvements (60–85%) are achieved by controlled temperature, inert atmospheres (N₂), and solvent purity. Impurity profiling via TLC/HPLC ensures intermediates are free from side products .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and substituent positions (e.g., hydroxyphenyl resonance at δ 6.8–7.2 ppm, tetrahydropyrimidine ring protons at δ 3.5–5.0 ppm) .
- X-ray Crystallography : Resolves stereochemical ambiguities (e.g., chair conformation of the tetrahydropyrimidine ring; C=O bond lengths ~1.22 Å) .
- Mass Spectrometry : HRMS validates molecular ion peaks (e.g., [M+H]⁺ at m/z 347.14) and fragmentation patterns .
Q. How are preliminary biological activities screened for this compound?
- Methodology :
- Antimicrobial Assays : Disk diffusion/MIC tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains, with ciprofloxacin as a positive control .
- Enzyme Inhibition : Kinase inhibition (e.g., EGFR) via fluorescence-based assays, reporting IC₅₀ values (e.g., 12.3 µM ± 1.2) .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., MCF-7), comparing viability reduction against cisplatin .
Advanced Research Questions
Q. What mechanistic insights explain its kinase inhibition activity, and how are binding modes validated?
- Methodology :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase ATP-binding pockets (e.g., hydrogen bonding with hinge region residues) .
- MD Simulations : 100-ns trajectories assess binding stability (RMSD < 2.0 Å) and free energy calculations (MM-GBSA) .
- Mutagenesis Studies : Site-directed mutations (e.g., T790M in EGFR) validate critical residues for inhibition .
Q. How do substituent variations (e.g., ester groups, aryl substitutions) influence bioactivity?
- Methodology :
- SAR Studies : Systematic replacement of propan-2-yl with ethyl/methyl esters reduces logP (from 2.1 to 1.8), altering membrane permeability .
- Electron-Withdrawing Groups : Fluorine or nitro substituents on the phenyl ring enhance kinase inhibition (IC₅₀ improvement by 3–5×) but increase cytotoxicity .
- Data Analysis : PCA or clustering algorithms correlate structural descriptors (e.g., Hammett σ) with activity trends .
Q. How can contradictory data on antimicrobial efficacy across studies be resolved?
- Methodology :
- Standardized Protocols : CLSI guidelines ensure consistent inoculum size (5 × 10⁵ CFU/mL) and agar composition .
- Synergistic Effects : Checkerboard assays quantify interactions with β-lactams (FIC index ≤0.5 indicates synergy) .
- Resistance Profiling : Genomic sequencing identifies efflux pump upregulation (e.g., mdr-1) in non-responsive strains .
Key Notes
- Ethical Compliance : All biological studies must adhere to institutional biosafety protocols (e.g., BSL-2 for antimicrobial assays) .
- Data Reproducibility : Triplicate experiments with ANOVA (p < 0.05) are mandatory for publication-ready results .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
